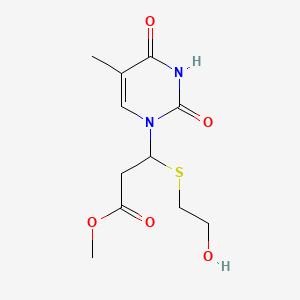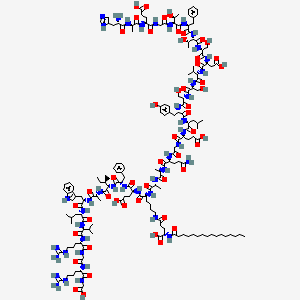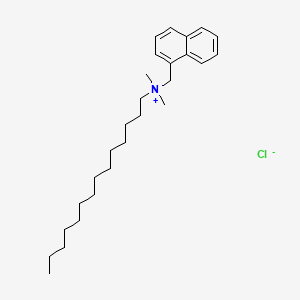
Dimethyl(naphthylmethyl)tetradecylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H44ClN. It is known for its surfactant properties and is used in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(naphthylmethyl)tetradecylammonium chloride typically involves the reaction of naphthylmethyl chloride with dimethyltetradecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
Dimethyl(naphthylmethyl)tetradecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Produces naphthylmethyl ketones or carboxylic acids.
Reduction: Yields naphthylmethyl alcohols.
Substitution: Forms various substituted ammonium salts.
科学研究应用
Dimethyl(naphthylmethyl)tetradecylammonium chloride is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Applied in formulations of detergents, disinfectants, and emulsifiers.
作用机制
The mechanism of action of dimethyl(naphthylmethyl)tetradecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes.
相似化合物的比较
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
Comparison
Dimethyl(naphthylmethyl)tetradecylammonium chloride is unique due to its naphthylmethyl group, which enhances its hydrophobic interactions with lipid membranes. This makes it more effective in disrupting cell membranes compared to other quaternary ammonium compounds.
属性
CAS 编号 |
161069-06-3 |
|---|---|
分子式 |
C27H44ClN |
分子量 |
418.1 g/mol |
IUPAC 名称 |
dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WUWSFMWQEWIMKZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



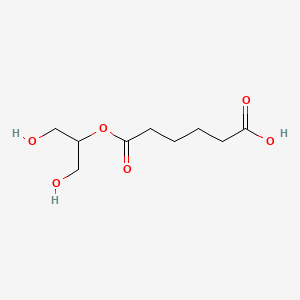
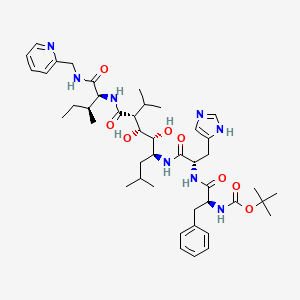

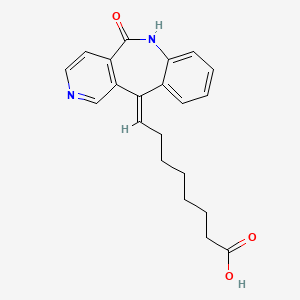
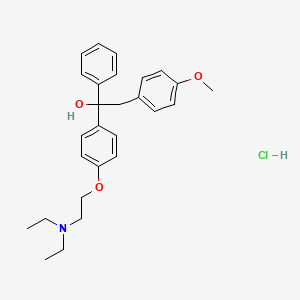
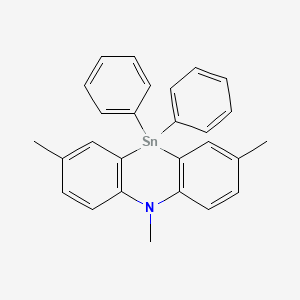
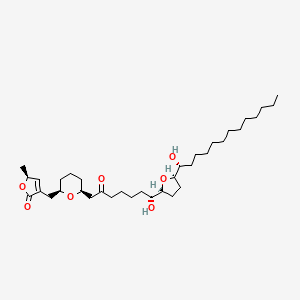
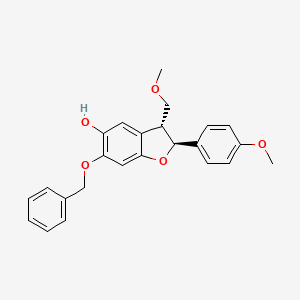
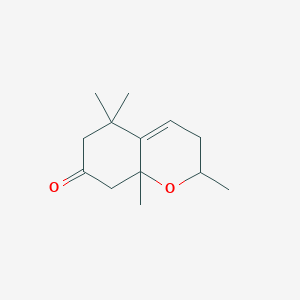
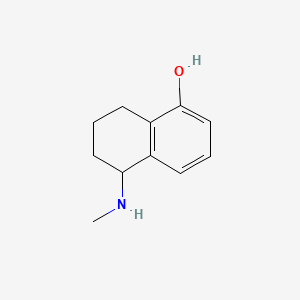
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
